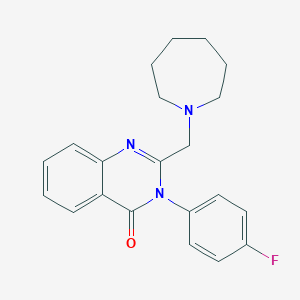

![molecular formula C16H17ClN2O4 B289290 N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B289290.png)

N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. CHIR-99021 is a glycogen synthase kinase 3 (GSK3) inhibitor that has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).

Wirkmechanismus

CHIR-99021 is a N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide inhibitor that targets the serine/threonine kinase activity of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide. N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide by CHIR-99021 leads to the activation of the Wnt signaling pathway, which is critical for the self-renewal and pluripotency of stem cells.

Biochemical and Physiological Effects

CHIR-99021 has been shown to enhance the self-renewal and pluripotency of stem cells by promoting the expression of pluripotency markers such as Oct4, Sox2, and Nanog. It also promotes the differentiation of stem cells into various cell lineages, including neural, cardiac, and pancreatic cells. CHIR-99021 has been shown to have a minimal effect on the viability and proliferation of stem cells, making it an ideal tool for stem cell research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of CHIR-99021 in lab experiments include its ability to enhance the self-renewal and pluripotency of stem cells, promote their differentiation into various cell lineages, and have minimal effects on cell viability and proliferation. However, CHIR-99021 has some limitations, including its high cost and the need for careful handling due to its toxicity.

Zukünftige Richtungen

The future directions for CHIR-99021 include its use in the generation of disease-specific iPSCs for drug screening and disease modeling. CHIR-99021 may also be used in the development of regenerative medicine therapies for various diseases and injuries. Further research is needed to understand the long-term effects of CHIR-99021 on stem cells and to optimize its use in stem cell research.

Conclusion

In conclusion, CHIR-99021 is a small molecule inhibitor that has gained significant attention in the field of stem cell research due to its ability to enhance the self-renewal and pluripotency of stem cells. Its mechanism of action involves the inhibition of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide and activation of the Wnt signaling pathway. CHIR-99021 has been shown to have minimal effects on cell viability and proliferation, making it an ideal tool for stem cell research. Its future directions include its use in disease modeling, drug screening, and regenerative medicine therapies.

Synthesemethoden

The synthesis of CHIR-99021 involves the reaction of furan-2-carboxylic acid with 4-chloro-2-aminophenol, followed by the reaction with 4-hydroxybutyl isocyanate. The final product is obtained by purification through column chromatography. The purity of CHIR-99021 is critical for its effectiveness in stem cell research.

Wissenschaftliche Forschungsanwendungen

CHIR-99021 has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to maintain the undifferentiated state of stem cells and promote their differentiation into various cell lineages. CHIR-99021 has also been used in the generation of disease-specific iPSCs for drug screening and disease modeling.

Eigenschaften

Molekularformel |

C16H17ClN2O4 |

|---|---|

Molekulargewicht |

336.77 g/mol |

IUPAC-Name |

N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C16H17ClN2O4/c17-11-5-6-13(19-16(22)14-4-3-9-23-14)12(10-11)15(21)18-7-1-2-8-20/h3-6,9-10,20H,1-2,7-8H2,(H,18,21)(H,19,22) |

InChI-Schlüssel |

DELUSRZIKGHAQT-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCCCO |

Kanonische SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)

![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)

![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)

![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)

![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)

![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)

![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)

![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)

![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)

![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)